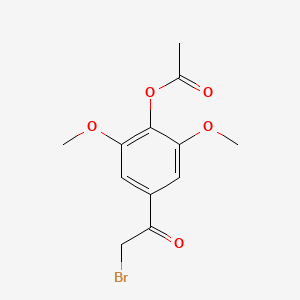
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate
Overview
Description
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a chemical compound with the following structural formula:
It belongs to the class of acetate derivatives and contains both bromoacetyl and dimethoxyphenyl functional groups. The compound’s synthesis, properties, and potential applications have garnered scientific interest.
Synthesis Analysis
The synthesis of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method includes the bromination of 2,6-dimethoxyphenyl acetate using a brominating agent. The resulting product is the title compound.
Molecular Structure Analysis
The molecular structure of this compound consists of an acetate ester group (CH3COO- ) attached to a 2,6-dimethoxyphenyl ring. The 2-bromoacetyl moiety is linked to one of the phenyl ring positions. The presence of the bromine atom imparts reactivity and specificity to the compound.
Chemical Reactions Analysis
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate can participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, leading to the modification of the compound.
- Ester Hydrolysis : Under appropriate conditions, the acetate ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
- Cross-Coupling Reactions : The bromoacetyl group can serve as a reactive handle for cross-coupling reactions with other organic substrates.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is an essential physical property.
- Solubility : Investigating its solubility in various solvents provides insights into its practical utility.
- Spectral Properties : FT-IR, UV–vis, and NMR spectroscopic techniques can reveal vibrational modes, electronic transitions, and structural details.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is crucial for safe handling.
- Reactivity : Consider potential reactivity with other chemicals.
- Storage : Proper storage conditions are essential to prevent degradation or hazardous reactions.
Future Directions
Research avenues for 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Functional Materials : Explore applications in materials science.
- Synthetic Methodology : Develop efficient synthetic routes.
properties
IUPAC Name |
[4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCIZRXDSMYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545911 | |
| Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
CAS RN |
28294-48-6 | |
| Record name | 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28294-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



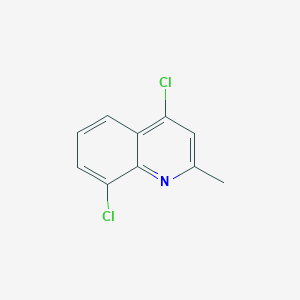
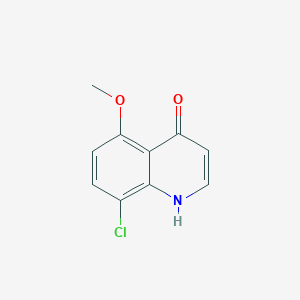
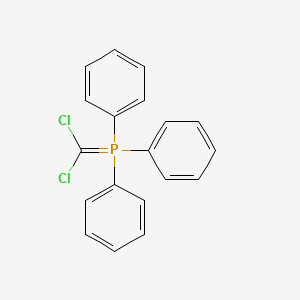
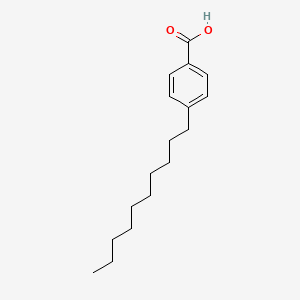
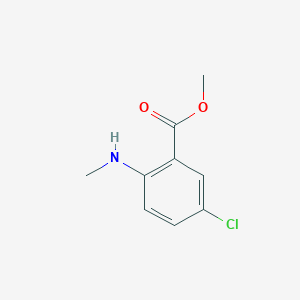
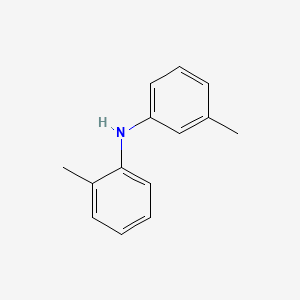
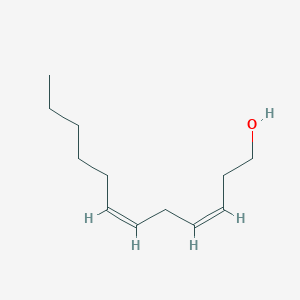
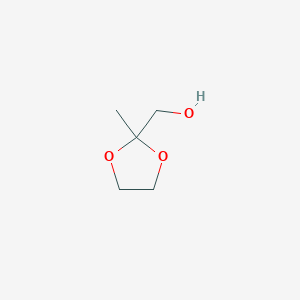

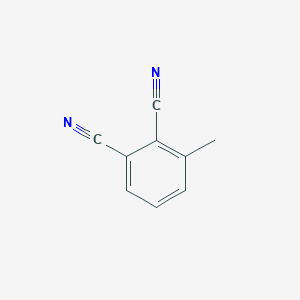
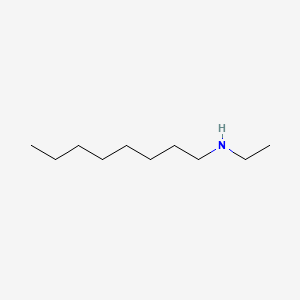
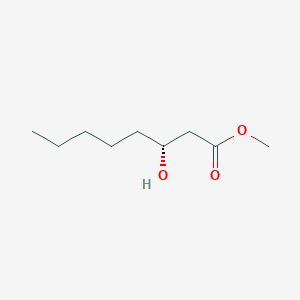
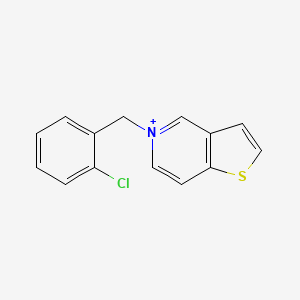
![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)